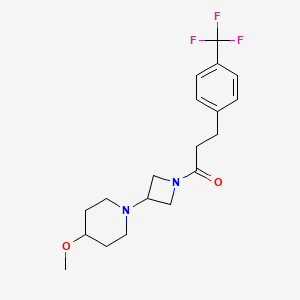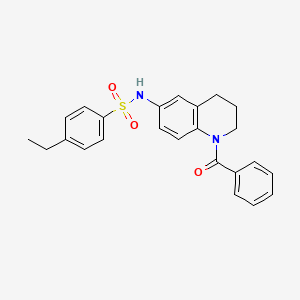
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione, also known as CP-94,253, is a small molecule that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the dopamine D1 receptor, which is involved in several important physiological processes, including cognition, reward, and motor function.
Scientific Research Applications
Electrooxidative Cyclization in Organic Synthesis
Electrooxidative cyclization methods have been employed to synthesize novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols, showcasing the utility of these compounds in generating cyclic structures that are potentially useful in various synthetic applications (Okimoto et al., 2012).
Novel Access to Oxazolidine-2,4-diones
A tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide has been developed for the synthesis of oxazolidine-2,4-diones, highlighting an innovative route to these compounds that finds frequent occurrence in biologically important molecules (Wen-Zhen Zhang et al., 2015).
Antimicrobial Activity
Compounds related to the structural motif of 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial properties. For example, a series of thiazolidine-2,4-diones demonstrated effective antibacterial and antifungal activities, indicating potential for pharmaceutical applications (Prakash et al., 2010).
Herbicidal Activity
Synthesis and evaluation of 3-aminocarbonyl-2-oxazolidinethione derivatives containing a substituted pyridine ring have revealed good herbicidal activities against various species, showcasing the potential agricultural applications of these compounds (Gangyue Li et al., 2006).
Building Blocks for Drug Discovery
The synthesis of highly functionalized dispiro heterocycles, including dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-dione derivatives, has been reported. These compounds have shown promising antimicrobial and antitubercular activities, highlighting their potential as novel therapeutic agents (Dandia et al., 2013).
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design due to their wide range of biological activities .
Mode of Action
It’s worth noting that piperidine derivatives have been used in the development of various drugs, including those targeting anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) . These targets are transmembrane receptor tyrosine kinases, suggesting that the compound may interact with these targets to exert its effects .
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may affect pathways related to cell growth and proliferation, as alk and ros1 are involved in these processes .
Pharmacokinetics
Piperidine derivatives are known to have a wide range of pharmacological activities, suggesting that they may have favorable ADME properties .
Result of Action
Given the potential targets and pathways mentioned above, it can be inferred that the compound may have effects on cell growth and proliferation .
properties
IUPAC Name |
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-10-7-18-12(17)14(10)9-3-5-13(6-4-9)11(16)8-1-2-8/h8-9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQNOHCXUJUQGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Benzothiazol-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2382056.png)

![4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine](/img/structure/B2382059.png)





![4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2382069.png)
